

# Molecular Identity and Physicochemical Profile

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## Compound of Interest

Compound Name: *3-Cyanophenyl isocyanate*

Cat. No.: B092804

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**3-Cyanophenyl isocyanate**, also known as m-isocyanatobenzonitrile, is an aromatic organic compound featuring two key functional groups: a highly reactive isocyanate ( $\text{-N}=\text{C}=\text{O}$ ) and a polar nitrile ( $\text{-C}\equiv\text{N}$ ) group positioned meta to each other on a benzene ring.<sup>[1]</sup> Its molecular formula is  $\text{C}_8\text{H}_4\text{N}_2\text{O}$ .<sup>[2][3]</sup> This specific arrangement dictates its unique reactivity and utility as a chemical building block.<sup>[1]</sup>

The isocyanate group serves as a potent electrophile, while the cyano group acts as a strong electron-withdrawing group.<sup>[4]</sup> This electronic effect significantly enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-substituted phenyl isocyanates.<sup>[4]</sup> This heightened reactivity is a cornerstone of its synthetic value.

Table 1: Core Physicochemical Properties of **3-Cyanophenyl Isocyanate**

Property	Value	Source(s)
Molecular Formula	C8H4N2O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	144.13 g/mol	<a href="#">[2]</a>
CAS Number	16413-26-6	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to slightly yellow solid	<a href="#">[2]</a> <a href="#">[5]</a>
Melting Point	51-54 °C (lit.)	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	~262.72 °C (rough estimate)	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES String	O=C=Nc1ccccc(c1)C#N	
InChI Key	NZHPVPMRNASEQK- UHFFFAOYSA-N	<a href="#">[5]</a>

## Synthesis and Reaction Mechanisms

The synthesis of isocyanates is a well-established field, though modern approaches increasingly prioritize safety and sustainability.[\[6\]](#) While the traditional industrial method involves the phosgenation of primary amines, the high toxicity of phosgene has driven the development of alternative, safer protocols, particularly for laboratory and pharmaceutical applications.

A common and safer laboratory-scale synthesis involves the reaction of a primary amine (in this case, 3-aminobenzonitrile) with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).[\[7\]](#) This reaction is typically performed in an inert solvent with a base to neutralize the HCl byproduct.

Caption: General workflow for the synthesis of **3-Cyanophenyl Isocyanate**.

Other established methods for isocyanate synthesis include rearrangement reactions like the Curtius, Lossen, and Schmidt rearrangements, which proceed through a nitrene intermediate.[\[8\]](#) The choice of method depends on the availability of starting materials, scale, and functional group tolerance.

## Core Reactivity: A Versatile Electrophile

The synthetic utility of **3-Cyanophenyl Isocyanate** stems from the high electrophilicity of the central carbon atom in the  $-N=C=O$  group.<sup>[4][8]</sup> This allows it to react readily with a wide range of nucleophiles to form stable covalent bonds, making it an ideal building block for introducing the cyanophenyl-urea or -urethane motif into a larger molecule.

Caption: Core reaction pathways for **3-Cyanophenyl Isocyanate** with common nucleophiles.

- Reaction with Alcohols: In the presence of an alcohol, it forms a urethane (carbamate) linkage. This reaction is fundamental to the synthesis of polyurethanes when diols and diisocyanates are used.<sup>[8]</sup>
- Reaction with Amines: Its reaction with primary or secondary amines is typically rapid and exothermic, yielding a substituted urea.<sup>[8]</sup> This is one of the most common applications in drug discovery for linking molecular fragments.
- Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield the corresponding primary amine (3-aminobenzonitrile) and carbon dioxide gas.<sup>[8]</sup> This reactivity necessitates that **3-cyanophenyl isocyanate** be handled under anhydrous conditions to prevent degradation.

## Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a nitrile group is a well-established strategy in rational drug design.<sup>[9]</sup> The cyano group can act as a hydrogen bond acceptor, a bioisostere for other groups, and can improve a compound's metabolic stability and pharmacokinetic profile.<sup>[9][10]</sup> The cyanophenyl moiety, in particular, has been identified as a key pharmacophore in various therapeutic agents, including anticancer and enzyme-inhibiting compounds.<sup>[11][12]</sup>

**3-Cyanophenyl isocyanate** serves as a powerful tool for medicinal chemists in two primary ways:

- Fragment-Based Linking: It is used to covalently link a "cyanophenyl" fragment to another molecule of interest that possesses a nucleophilic handle (e.g., an amine or alcohol). The

resulting urea or urethane linker is metabolically stable and provides a defined geometry for the two fragments.

- Structure-Activity Relationship (SAR) Studies: As a commercially available and highly reactive building block, it allows for the rapid synthesis of analog libraries. Researchers can systematically probe the importance of the cyanophenyl group for target binding by reacting various amines or alcohols with **3-cyanophenyl isocyanate** and comparing the biological activity of the resulting products.[12] Its use has been documented in the synthesis of potential inhibitors for enzymes like aromatase.[12]

## Experimental Protocol: Synthesis of a Disubstituted Urea

This protocol details a representative procedure for the synthesis of 1-(3-cyanophenyl)-3-arylurea, a common scaffold in medicinal chemistry.

Objective: To synthesize a urea derivative via the reaction of **3-Cyanophenyl Isocyanate** with a primary aromatic amine.

### Materials:

- **3-Cyanophenyl Isocyanate** (1.0 eq)
- Substituted Aniline (1.0 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Magnetic stirrer and stir bar
- Round-bottom flask with a nitrogen/argon inlet
- Glassware for workup and purification

### Procedure:

- Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), dissolve the substituted aniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

- Initiation: Begin stirring the solution at room temperature (20-25 °C).
- Reagent Addition: In a separate vial, dissolve **3-Cyanophenyl Isocyanate** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution over 5-10 minutes.
  - Causality Note: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often rapid, with many urea products precipitating out of the DCM solution as a white solid within 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the filter cake with cold DCM to remove any unreacted starting materials.
- Workup: If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Purification: The crude product, whether filtered or obtained after evaporation, can be further purified if necessary. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or flash column chromatography are common methods.
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques (<sup>1</sup>H NMR, <sup>13</sup>C NMR, LC-MS, IR). The IR spectrum should show a characteristic urea carbonyl stretch (~1640-1690 cm<sup>-1</sup>) and the disappearance of the strong isocyanate peak (~2260 cm<sup>-1</sup>).

## Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and are harmful if inhaled, swallowed, or in contact with skin.[\[1\]](#)[\[13\]](#) Proper handling is essential to ensure laboratory safety.

- Hazard Classifications: Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Sensitization, Skin Sensitization.[\[13\]](#)

- Engineering Controls: Always handle **3-Cyanophenyl Isocyanate** in a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
- Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[15] In case of inadequate ventilation, respiratory protection (e.g., N95 dust mask or a respirator with an organic vapor cartridge) is required.[14]
- Handling Precautions: Avoid breathing dust.[1] Prevent contact with skin and eyes. Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from moisture and incompatible materials like amines and alcohols.[13][15]
- Spill & Disposal: In case of a spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14] Dispose of waste in accordance with local, regional, and national regulations.[13]

## Conclusion

**3-Cyanophenyl Isocyanate** is more than its molecular formula; it is a highly functionalized and reactive building block that offers strategic advantages in synthetic and medicinal chemistry. Its dual-functionality—a potent electrophilic isocyanate handle and an electronically significant cyanophenyl pharmacophore—provides chemists with a reliable tool for molecule construction, fragment linking, and SAR exploration. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel materials and therapeutic agents.

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- To cite this document: BenchChem. [Molecular Identity and Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092804#3-cyanophenyl-isocyanate-molecular-formula]

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